2-Amino-4-bromobenzonitrile
Overview
Description
2-Amino-4-bromobenzonitrile is an organic compound with the molecular formula C7H5BrN2. It is a pale yellow solid that is used as an intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .
Biochemical Analysis
Biochemical Properties
2-Amino-4-bromobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances within the body . The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . By influencing these pathways, this compound can alter gene expression patterns, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, it can bind to transcription factors, influencing their ability to regulate gene expression. These interactions at the molecular level contribute to the overall effects of this compound on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its conversion into different metabolites . These metabolic pathways can influence the overall bioavailability and activity of this compound, affecting its impact on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . For example, this compound may bind to transport proteins that facilitate its uptake into cells, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. This subcellular localization is crucial for understanding the precise mechanisms by which this compound exerts its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromobenzonitrile typically involves the bromination of 2-aminobenzonitrile. One common method includes the reaction of 2-aminobenzonitrile with bromine in the presence of a suitable solvent like acetic acid. The reaction is
Biological Activity
2-Amino-4-bromobenzonitrile (C7H5BrN2) is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound features a bromine atom at the para position of the benzene ring, which influences its reactivity and biological interactions. Its molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in cancer research and antiviral studies. The compound's mechanism of action includes:
- Inhibition of Kinases : It has been reported to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and differentiation. This inhibition can lead to reduced tumor growth in certain cancer models .
- Antiviral Activity : Studies have indicated that derivatives of this compound exhibit anti-HIV activity, suggesting potential applications in antiviral drug development .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | IC50 Value | Target |
---|---|---|---|
Study 1 | Inhibition of EphB3 | 1.04 µM | EphB3 Kinase |
Study 2 | Anti-HIV Activity | Not specified | HIV |
Study 3 | Anticancer Properties | Varies | Multiple Kinases |
Case Studies
- Inhibition of EphB3 : A study highlighted the compound's potential as a selective inhibitor for EphB3, a receptor implicated in various cancers. The compound demonstrated a significant binding affinity and was effective in reducing tumor growth in preclinical models .
- Antiviral Properties : Research into the antiviral properties of this compound revealed its effectiveness against HIV, where it was shown to interfere with viral replication mechanisms . This suggests a promising avenue for further investigation into its use as an antiviral agent.
- Synthesis and Modification : The compound has been utilized as a precursor for synthesizing other biologically active molecules. For instance, modifications to the amino and bromine groups have led to derivatives with enhanced biological activities .
Properties
IUPAC Name |
2-amino-4-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBXJQMHYIRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432816 | |
Record name | 2-AMINO-4-BROMOBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304858-65-9 | |
Record name | 2-AMINO-4-BROMOBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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